![molecular formula C18H21N5O B7634165 N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide](/img/structure/B7634165.png)
N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MPEP, and it has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
MPEP is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in a variety of physiological processes. By blocking the activity of mGluR5, MPEP can modulate the release of neurotransmitters such as glutamate, which has implications for a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity and the regulation of neuronal excitability. Additionally, MPEP has been shown to have potential therapeutic applications in the treatment of conditions such as anxiety, depression, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MPEP is its selectivity for mGluR5, which allows for more precise modulation of glutamatergic signaling pathways. However, one limitation of MPEP is its relatively low potency, which can make it difficult to achieve effective concentrations in vivo.
Orientations Futures
There are a number of potential future directions for research on MPEP, including the development of more potent analogs, the investigation of its effects on other glutamate receptor subtypes, and the exploration of its potential therapeutic applications in a range of neurological and psychiatric disorders. Additionally, further research is needed to fully elucidate the mechanisms underlying MPEP's effects on synaptic plasticity and neuronal excitability.
Méthodes De Synthèse
MPEP can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 1-methyl-4-pyrazolecarboxylic acid with 2-phenylimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
MPEP has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and drug discovery. One area of particular interest is its potential as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Propriétés
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-13(16-11-20-22(3)12-16)21-18(24)14(2)23-10-9-19-17(23)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLFIKKQOVGFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC(=O)C(C)N2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.